![molecular formula C11H11NO B12845243 4-Cyclopropoxy-1H-indole](/img/structure/B12845243.png)
4-Cyclopropoxy-1H-indole
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Overview
Description
4-Cyclopropoxy-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry
Preparation Methods
The synthesis of 4-Cyclopropoxy-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a classical method that can be adapted for the preparation of indole derivatives . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyclopropoxy-1H-indole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can further undergo additional transformations to yield complex molecules.
Scientific Research Applications
4-Cyclopropoxy-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1H-indole involves its interaction with various molecular targets. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression .
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropoxy-1H-indole include other indole derivatives such as:
- 4-Methoxy-1H-indole
- 4-Ethoxy-1H-indole
- 4-Propoxy-1H-indole
These compounds share the indole core structure but differ in the substituent groups attached to the ring. The cyclopropoxy group in this compound provides unique steric and electronic properties, making it distinct from its analogs .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-1H-indole |
InChI |
InChI=1S/C11H11NO/c1-2-10-9(6-7-12-10)11(3-1)13-8-4-5-8/h1-3,6-8,12H,4-5H2 |
InChI Key |
GDDOODDIQDXBIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
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